Mefruside lactone

Vue d'ensemble

Description

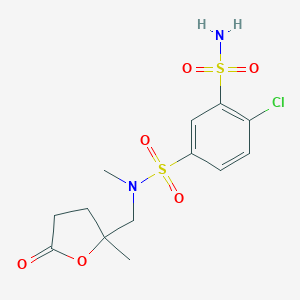

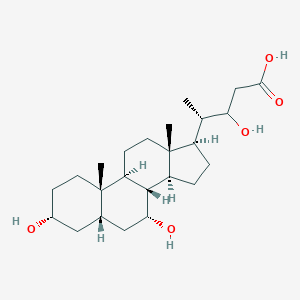

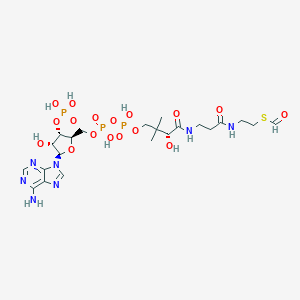

“Mefruside lactone” is a derivative of Mefruside . Mefruside is a diuretic indicated for the treatment of edema and hypertension . It was developed by Bayer A.G. and is sold under the tradename Baycaron .

Chemical Reactions Analysis

While specific chemical reactions involving “Mefruside lactone” are not detailed in the sources, lactones in general are known to undergo various reactions . For instance, moderate diastereoselectivity is observed in the isothiourea-catalysed [2+2]-cycloaddition of C (1)-ammonium enolates with pyrazol-4,5-diones to generate spirocyclic β lactones .

Applications De Recherche Scientifique

1. Analytical Methods in Body Fluids

A study by Fleuren, Verwey-van Wissen, and van Rossum (1980) developed a gas chromatographic method for analyzing mefruside metabolites, including mefruside lactone, in human body fluids. This method enabled the quantitative analysis of these metabolites in plasma, urine, and red blood cells, contributing significantly to pharmacokinetic studies of mefruside (Fleuren, Verwey-van Wissen, & van Rossum, 1980).

2. Understanding Drug Metabolism

Pütter and Schlossmann (1972) investigated the metabolic degradation of mefruside, particularly focusing on the lactone form of the drug. They found that the lactone metabolite is in equilibrium with its open acid form, which is pH-dependent. This research provided insights into the enzymatic hydrolysis involved in mefruside metabolism (Pütter & Schlossmann, 1972).

3. Pharmacokinetics Studies

Fleuren, Verwey-van Wissen, and Rossum (2004) conducted pharmacokinetic studies on mefruside and its active metabolites, including mefruside lactone. Their research highlighted the absorption, distribution, metabolism, and excretion of mefruside and its metabolites, offering a comprehensive understanding of the drug's behavior in the human body (Fleuren, Verwey-van Wissen, & Rossum, 2004).

4. Effects on Renal Hemodynamics

Research by Ludens and Williamson (1970) explored the effects of mefruside on renal hemodynamics in dogs. This study provides valuable information on how mefruside, including its lactone metabolite, influences renal blood flow and vascular resistance (Ludens & Williamson, 1970).

5. Effects on Plasma and Muscle Electrolytes

A study by Bergström, Hultman, and Solheim (2009) examined the impact of mefruside on plasma and muscle electrolytes in both normal subjects and patients with hypertension. Their findings provide insights into the drug's influence on electrolyte balance, which is crucial for understanding its therapeutic effects (Bergström, Hultman, & Solheim, 2009).

6. Antihypertensive Mechanisms

Saito and Kimura (1996) analyzed the antihypertensive mechanisms of mefruside based on the pressure-natriuresis relationship. Their study contributes to the understanding of how diuretics like mefruside modulate blood pressure, especially in the context of sodium sensitivity (Saito & Kimura, 1996).

Propriétés

IUPAC Name |

4-chloro-1-N-methyl-1-N-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O6S2/c1-13(6-5-12(17)22-13)8-16(2)24(20,21)9-3-4-10(14)11(7-9)23(15,18)19/h3-4,7H,5-6,8H2,1-2H3,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRIMIXGZCAQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)O1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932739 | |

| Record name | 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mefruside lactone | |

CAS RN |

14599-36-1 | |

| Record name | Mefruside lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N~1~-methyl-N~1~-[(2-methyl-5-oxooxolan-2-yl)methyl]benzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)

![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)

![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)

![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)

![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)